molecular formula C15H9Cl3N4O4 B12004764 N'-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]-N-(2,3-dichlorophenyl)oxamide

N'-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]-N-(2,3-dichlorophenyl)oxamide

Cat. No.: B12004764
M. Wt: 415.6 g/mol
InChI Key: FLFYMTFJFNZHGI-FBCYGCLPSA-N
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Description

N’-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]-N-(2,3-dichlorophenyl)oxamide is a complex organic compound characterized by its unique structure, which includes both nitro and chloro substituents on a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]-N-(2,3-dichlorophenyl)oxamide typically involves the condensation of 2-chloro-5-nitrobenzaldehyde with N-(2,3-dichlorophenyl)oxamide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated under reflux to facilitate the reaction, followed by purification through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]-N-(2,3-dichlorophenyl)oxamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro substituents can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.

    Condensation: The compound can participate in condensation reactions with other aldehydes or amines to form more complex structures.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydroxide, ethanol, and various nucleophiles.

    Condensation: Aldehydes, amines, and acidic or basic catalysts.

Major Products

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted phenyl derivatives.

    Condensation: Formation of more complex imine or amide derivatives.

Scientific Research Applications

N’-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]-N-(2,3-dichlorophenyl)oxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its unique structural features.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]-N-(2,3-dichlorophenyl)oxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The nitro and chloro substituents play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]-N-(4-ethylphenyl)oxamide
  • N-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]-2,4-dihydroxybenzamide

Uniqueness

N’-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]-N-(2,3-dichlorophenyl)oxamide is unique due to its specific combination of nitro and chloro substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H9Cl3N4O4

Molecular Weight

415.6 g/mol

IUPAC Name

N'-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]-N-(2,3-dichlorophenyl)oxamide

InChI

InChI=1S/C15H9Cl3N4O4/c16-10-5-4-9(22(25)26)6-8(10)7-19-21-15(24)14(23)20-12-3-1-2-11(17)13(12)18/h1-7H,(H,20,23)(H,21,24)/b19-7+

InChI Key

FLFYMTFJFNZHGI-FBCYGCLPSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)Cl)NC(=O)C(=O)N/N=C/C2=C(C=CC(=C2)[N+](=O)[O-])Cl

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)NC(=O)C(=O)NN=CC2=C(C=CC(=C2)[N+](=O)[O-])Cl

Origin of Product

United States

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